molecular formula C16H20N4O2S B2860103 2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide CAS No. 1706217-53-9

2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2860103
CAS No.: 1706217-53-9
M. Wt: 332.42
InChI Key: PTEDNDSUOBATJC-UHFFFAOYSA-N
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Description

2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a nicotinamide core substituted with a methoxy group and a thiazolyl-piperidinyl-methyl moiety

Scientific Research Applications

2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with a piperidine derivative. The resulting intermediate is further reacted with a nicotinamide derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in the nicotinamide core can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the nitro group may produce an aminonicotinamide derivative.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interactions with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(1,3-thiazol-2-yl)benzamide
  • N-(1,3-thiazol-2-yl)-2-methoxybenzamide
  • 2-methoxy-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide

Uniqueness

2-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-15-13(5-2-6-17-15)14(21)19-10-12-4-3-8-20(11-12)16-18-7-9-23-16/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEDNDSUOBATJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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